molecular formula C11H9NO3 B6244256 2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE CAS No. 111506-27-5

2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE

Cat. No.: B6244256
CAS No.: 111506-27-5
M. Wt: 203.19 g/mol
InChI Key: FMQWBAMCGHKKEB-UHFFFAOYSA-N
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Description

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the largest class of organic compounds and are integral to countless biological and industrial processes. nih.gov The fusion of multiple heterocyclic or carbocyclic rings creates polycyclic systems with distinct electronic, steric, and physicochemical properties. The target molecule, 2H,3H,6H- orgchemres.orgorganic-chemistry.orgDioxino[2,3-f]indole-8-carbaldehyde, is a prime example of such a fused system, integrating three key chemical motifs: an indole (B1671886) scaffold, a orgchemres.orgorganic-chemistry.orgdioxin ring, and a carbaldehyde (formyl) functional group.

The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry and materials science. evitachem.comnih.gov It is the core component of the essential amino acid tryptophan and is found in a vast array of natural products and synthetic pharmaceuticals, exhibiting activities ranging from anticancer to antiviral and anti-inflammatory. evitachem.comresearchgate.netnih.gov The electron-rich nature of the indole ring system makes it a valuable building block in organic synthesis. researchgate.net In materials science, the planarity and electron-donating characteristics of indole have been exploited in the design of organic semiconductors, hole-transport materials for Organic Light-Emitting Diodes (OLEDs), and sensitizers for dye-sensitized solar cells. rsc.orgresearchgate.netuop.edu.pk

The orgchemres.orgorganic-chemistry.orgdioxin ring is a six-membered heterocycle containing two oxygen atoms at opposite positions. This arrangement confers significant chemical stability. When fused to an aromatic system, the dioxin moiety can influence the electronic properties and planarity of the resulting molecule. Fused indole-dioxin systems are explored as building blocks for sensitizers in solar cells, where their planarity is advantageous for promoting intramolecular charge transfer (ICT) transitions. rsc.org The incorporation of the dioxin ring can enhance the thermal and chemical stability of materials, a critical factor for the longevity of electronic devices.

The formyl group (–CHO), the functional group that defines an aldehyde, is one of the most versatile functionalities in organic synthesis. Its carbon atom is electrophilic, making it susceptible to nucleophilic attack, which is the basis for a wide range of transformations. organic-chemistry.org The formyl group can be readily oxidized to a carboxylic acid, reduced to a hydroxymethyl group (an alcohol), or converted into imines, oximes, and hydrazones through condensation reactions with amines and their derivatives. nih.gov

In the context of a complex heterocyclic system like 2H,3H,6H- orgchemres.orgorganic-chemistry.orgDioxino[2,3-f]indole-8-carbaldehyde, the formyl group serves as a synthetic handle. It allows for the covalent attachment of other molecular fragments, enabling the fine-tuning of the compound's properties or its integration into larger supramolecular structures or polymers. The introduction of a formyl group onto an indole ring is a well-established transformation, often achieved through methods like the Vilsmeier-Haack reaction. cas.cnsid.ir

The study of heterocyclic chemistry began in the 19th century, closely linked to the investigation of natural products. nih.gov The chemistry of indole, for instance, emerged from early studies on the natural dye indigo. orgchemres.org In 1866, Adolf von Baeyer first synthesized the parent indole by reducing oxindole (B195798) with zinc dust. nih.gov This was followed by the development of seminal synthetic methods that remain cornerstones of the field.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles from arylhydrazones and is still a subject of modern development. organic-chemistry.orgcas.cn Over the decades, the synthetic toolkit has expanded dramatically to include numerous other named reactions for indole synthesis, such as the Reissert, Madelung, and Leimgruber-Batcho syntheses. nih.govorganic-chemistry.org The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex and functionalized heterocyclic systems, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov These modern methods provide precise control over regioselectivity, which is crucial for synthesizing specific isomers of complex fused heterocycles.

Table 1: Key Historical Methodologies for Indole Ring Synthesis
Synthesis MethodYear DevelopedPrecursorsCatalyst/ConditionsDescription
Fischer Indole Synthesis 1883Arylhydrazone (from an aldehyde or ketone)Acid catalyst (e.g., ZnCl₂, H₂SO₄)Acid-catalyzed cyclization of an arylhydrazone with elimination of ammonia. organic-chemistry.org
Reissert Synthesis 1897o-Nitrotoluene, Diethyl oxalateBase (e.g., Sodium ethoxide), then reductionCondensation followed by reductive cyclization to form indole-2-carboxylic acid. nih.gov
Madelung Synthesis 1912N-Acyl-o-toluidineStrong base (e.g., NaNH₂, t-BuOK), high temperatureIntramolecular cyclization via deprotonation of the methyl group and N-acyl group. nih.gov
Leimgruber-Batcho Synthesis 1976o-Nitrotoluene, DMF-dimethylacetalReduction (e.g., Raney Ni, Pd/C)Forms an enamine from o-nitrotoluene, which is then reductively cyclized to indole. organic-chemistry.org

The specific molecular architecture of 2H,3H,6H- orgchemres.orgorganic-chemistry.orgDioxino[2,3-f]indole-8-carbaldehyde is not widely reported in scientific literature, suggesting it is a novel system for investigation. The rationale for its study lies in the principle of molecular hybridization—combining distinct structural motifs to create a new molecule with potentially enhanced or unique properties.

The fusion of the electron-rich indole and dioxin rings is expected to create a planar, conjugated system with distinct electronic characteristics. Such structures are of significant interest in materials science for applications in organic electronics, where charge transport and photophysical properties are paramount. researchgate.net The indole moiety provides a strong electron-donating core, while the fused dioxin ring can modulate the energy levels of the molecular orbitals and enhance the molecule's stability.

The placement of a formyl group at the 8-position (on the benzene portion of the indole core) is synthetically strategic. This position is less electronically active than the C3-position of the pyrrole ring, and its functionalization often requires specific synthetic routes. nih.gov Introducing a formyl group here provides a crucial point for diversification. This allows for the systematic modification of the scaffold to explore structure-activity relationships in medicinal chemistry or to tune the optoelectronic properties in materials science. researchgate.netuni.lu Therefore, the investigation of this system is driven by the potential to generate novel, functional molecules for a range of advanced applications.

Table 2: Common Reactions for Formyl Group Introduction and Transformation
Reaction TypeReagentsProductUtility
Vilsmeier-Haack Formylation POCl₃, DMFAldehydeIntroduces a formyl group onto electron-rich (hetero)aromatic rings. organic-chemistry.org
Oxidation KMnO₄, Ag₂O, or other oxidantsCarboxylic AcidConverts the aldehyde to a more acidic functional group for amide or ester formation.
Reduction NaBH₄, LiAlH₄AlcoholConverts the aldehyde to a primary alcohol, useful for ether or ester linkages.
Wittig Reaction Phosphonium (B103445) ylideAlkeneForms a new carbon-carbon double bond, extending the conjugated system.
Reductive Amination Amine, reducing agent (e.g., NaBH₃CN)AmineForms a new C-N bond, allowing for the attachment of various amine-containing moieties.
Table 3: Predicted Physicochemical Properties for a Related Saturated Core Structure

Data is for the related, non-aromatic, and unsubstituted core, 2H,3H,6H,7H,8H- orgchemres.orgorganic-chemistry.orgdioxino[2,3-f]indole, as experimental data for the target compound is not publicly available.

PropertyPredicted Value
Molecular FormulaC₁₀H₁₁NO₂
Monoisotopic Mass177.07898 Da
XlogP1.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0

Source: Predicted data from PubChem for CID 43617598.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111506-27-5

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carbaldehyde

InChI

InChI=1S/C11H9NO3/c13-6-7-5-12-9-4-11-10(3-8(7)9)14-1-2-15-11/h3-6,12H,1-2H2

InChI Key

FMQWBAMCGHKKEB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC=C3C=O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2h,3h,6h 1 2 Dioxino 2,3 F Indole 8 Carbaldehyde

Strategic Approaches to the Indole (B1671886) Ring System Construction in the Presence of Dioxine Moiety

The formation of the indole ring onto a pre-existing 1,4-benzodioxan framework is a key challenge. The electron-donating nature of the dioxine ether oxygens influences the reactivity of the aromatic ring, which must be managed to ensure correct cyclization and annulation.

Classical indole syntheses, which involve the acid-catalyzed cyclization of appropriately substituted aniline derivatives, represent a fundamental approach to constructing the dioxinoindole core.

The Fischer Indole Synthesis is a prominent method for forming the indole nucleus. wikipedia.org This reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions, followed by a synarchive.comsynarchive.com-sigmatropic rearrangement and cyclization. wikipedia.orgalfa-chemistry.com For the synthesis of the dioxinoindole framework, this strategy would commence with (2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine as the key starting material. The reaction of this hydrazine with a suitable carbonyl compound, such as pyruvic acid or an α-keto ester, would lead to the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) at elevated temperatures would induce the cyclization and elimination of ammonia to yield the desired indole ring fused to the dioxine moiety. organic-chemistry.orgwikipedia.org The choice of the carbonyl partner is critical as it dictates the substitution pattern at the C2 and C3 positions of the resulting indole.

Carbonyl PartnerAcid CatalystExpected Product (after potential decarboxylation)
Pyruvic AcidPolyphosphoric Acid (PPA)2H,3H,6H- wikipedia.orgorganic-chemistry.orgDioxino[2,3-f]indole-2-carboxylic acid
Ethyl pyruvateZinc Chloride (ZnCl₂)Ethyl 2H,3H,6H- wikipedia.orgorganic-chemistry.orgDioxino[2,3-f]indole-2-carboxylate
Acetonep-Toluenesulfonic acid (p-TSA)2,2-Dimethyl-2,3-dihydro-6H- wikipedia.orgorganic-chemistry.orgdioxino[2,3-f]indole
CyclohexanoneHydrochloric Acid (HCl)Spiro[cyclohexane-1,2'-[2H,3H,6H- wikipedia.orgorganic-chemistry.orgdioxino[2,3-f]indole]]

This table presents hypothetical applications of the Fischer Indole Synthesis for the target scaffold based on established principles.

Palladium-catalyzed cross-coupling reactions offer powerful and versatile alternatives for constructing the indole ring system with high regioselectivity and functional group tolerance. mdpi.com

The Larock Indole Synthesis is a prime example of such a methodology, involving the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com To apply this to the target scaffold, a key precursor such as 7-amino-8-iodo-2,3-dihydro-1,4-benzodioxan would be required. The reaction proceeds in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and typically a chloride salt additive like LiCl. wikipedia.orgub.edu The proposed mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by regioselective syn-insertion of the alkyne into the arylpalladium bond. Subsequent intramolecular attack by the aniline nitrogen displaces the halide, forming a six-membered palladacycle, which then undergoes reductive elimination to furnish the 2,3-disubstituted indole and regenerate the Pd(0) catalyst. ub.edu The steric and electronic properties of the alkyne substituents control the regioselectivity of the insertion, typically placing the larger substituent at the C2 position of the indole. ub.edu

Alkyne Partner (R¹-C≡C-R²)Palladium CatalystBaseExpected Substituents (R¹ at C3, R² at C2)
DiphenylacetylenePd(OAc)₂K₂CO₃Phenyl, Phenyl
1-Phenyl-1-propyne[NHC]-Pd Complex researchgate.netNaOAcMethyl, Phenyl
4,4-Dimethyl-2-pentynePd(OAc)₂ / PPh₃K₂CO₃Methyl, tert-Butyl
Di(trimethylsilyl)acetylenePdCl₂(PPh₃)₂Cs₂CO₃Trimethylsilyl, Trimethylsilyl

This table illustrates potential outcomes of the Larock Indole Synthesis for forming the dioxinoindole core, based on known reaction behavior. wikipedia.orgresearchgate.net

Other palladium-catalyzed methods, such as intramolecular Buchwald-Hartwig amination of a suitably functionalized o-haloaniline precursor, could also be envisioned for the final ring-closing step to form the pyrrole (B145914) moiety of the indole system. wikipedia.org

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.netarkat-usa.org Several MCRs have been developed for the synthesis of highly substituted indoles. rsc.org

An Ugi-tetrazole four-component reaction (UT-4CR) followed by cyclization represents a plausible, though complex, route. nih.gov This strategy could involve the reaction of an aniline derivative (e.g., 6-amino-2,3-dihydro-1,4-benzodioxan), an isocyanide, an aldehyde, and trimethylsilyl azide (TMSN₃). The resulting α-amino-acyl tetrazole intermediate could then be subjected to an acid-catalyzed ring closure to construct the indole framework. The specific substitution pattern would be determined by the choice of the initial components. While this approach allows for high diversity, achieving the specific substitution and subsequent formylation required for the target molecule would necessitate careful planning of the starting materials and subsequent functional group manipulations. nih.gov

Selective Introduction and Functionalization of the Carbaldehyde Group

Once the 2H,3H,6H- wikipedia.orgorganic-chemistry.orgdioxino[2,3-f]indole core is established, the next critical step is the regioselective introduction of the carbaldehyde group at the C8 position.

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi), facilitating deprotonation at the adjacent ortho position. organic-chemistry.org

For the dioxinoindole system, the indole nitrogen must first be protected with a suitable DMG, such as a carbamate (-CO₂R) or triisopropylsilyl (-TIPS) group. These groups are known to direct lithiation to the C7 position. However, the ether oxygens of the dioxine ring also possess directing ability, potentially favoring lithiation at the C9 position. By carefully selecting the N-protecting group and reaction conditions (solvent, temperature, and organolithium reagent), it is possible to achieve selective metalation at the desired C8 position. researchgate.netuwindsor.ca Once the aryllithium intermediate is formed at C8, it can be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group.

The Vilsmeier-Haack reaction is another classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction utilizes the electrophilic Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF. semanticscholar.org While indoles are readily formylated by this method, the reaction typically shows a strong preference for the C3 position of the pyrrole ring. researchgate.net Therefore, to achieve formylation at the C8 position on the benzene (B151609) ring portion, the C3 position would likely need to be blocked with a substituent. The electronic influence of the fused dioxine ring could potentially alter this regioselectivity, but direct formylation at C8 via this method would be challenging without a blocking group. thieme-connect.de

MethodKey Reagent(s)Position TargetedKey Considerations
Directed Ortho-Metalation1. N-protection (e.g., Boc, TIPS) 2. s-BuLi/TMEDA 3. DMFC8 (ortho to N-DMG)Requires N-protection; competition from other directing groups (dioxine oxygens). uwindsor.ca
Vilsmeier-Haack ReactionPOCl₃, DMFC3 (typically)C3-position must be blocked for reaction at other sites; low regioselectivity for C8 expected. researchgate.net

This table compares formylation strategies for the dioxinoindole scaffold.

An alternative to direct formylation is the conversion of a pre-installed functional group at the C8 position into an aldehyde.

Oxidation of a Primary Alcohol: A highly reliable method for aldehyde synthesis involves the mild oxidation of a primary alcohol. nih.gov The precursor, (2H,3H,6H- wikipedia.orgorganic-chemistry.orgdioxino[2,3-f]indol-8-yl)methanol, could be synthesized and then oxidized using a variety of selective reagents. Reagents such as manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic and allylic alcohols, or pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are well-suited for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

Reduction of a Carboxylic Acid Derivative: The partial reduction of a carboxylic acid or its derivatives to an aldehyde offers another synthetic route. Direct reduction of a carboxylic acid is difficult as the intermediate aldehyde is more reactive than the starting acid. nih.gov A more controlled approach involves first converting the C8-carboxylic acid to a more reactive derivative. For instance, the carboxylic acid can be converted to an acid chloride, which can then be reduced to the aldehyde via the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst). Alternatively, an ester at the C8 position can be reduced using a sterically hindered and less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures (e.g., -78 °C) to trap the reaction at the aldehyde stage. nih.gov

Catalyst Development for Efficient Synthesis

The judicious selection and design of catalysts are paramount in modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. For a multi-ring structure like 2H,3H,6H- researchgate.netmdpi.comdioxino[2,3-f]indole-8-carbaldehyde, catalyst development focuses on the efficient construction of both the indole and the fused dioxine ring systems.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for constructing complex molecular architectures. rsc.org In the context of indole-containing structures, organocatalysts are particularly effective in creating chiral centers, often through cascade reactions. mdpi.com For instance, bifunctional squaramide catalysts have been successfully employed in the enantioselective synthesis of dihydrofuran-spirooxindoles. researchgate.netresearchgate.net These reactions proceed through a Michael addition followed by a Pinner reaction and isomerization, demonstrating the capacity of a single small-molecule catalyst to orchestrate multiple transformations. researchgate.netresearchgate.net

While direct application to the dioxino[2,3-f]indole core is specific, the principles are transferable. An organocatalytic approach could be envisioned for the stereoselective formation of the dioxine ring onto a pre-functionalized indole precursor. The development of such systems would be a significant step toward chiral derivatives of the target compound.

Catalyst TypeExample CatalystReaction TypeKey Features
Bifunctional Squaramide Squaramide-based catalystsMichael Addition / Pinner ReactionEnables enantioselective synthesis of spirooxindole derivatives. researchgate.netresearchgate.net
Pyrrolidine-based Ammonium-tethered pyrrolidineMichael Addition / CyclizationEffective in aqueous media with low catalyst loading. researchgate.net

Transition metal catalysis remains a cornerstone for the synthesis of heterocyclic compounds, offering a wide array of transformations for C-C, C-N, and C-O bond formation. mdpi.comresearchgate.net The construction of the indole nucleus and the subsequent or concurrent formation of the dioxine ring can be achieved through various metal-catalyzed processes.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for forming the indole ring's key C-N bond. nih.gov More advanced strategies involve domino reactions where a Pd-catalyzed amination is followed by an intramolecular cyclodehydrogenation to build fused polycyclic systems. nih.gov

Rhodium catalysts are particularly effective in C-H activation and functionalization reactions. nih.govsemanticscholar.org A rhodium(III)-catalyzed cascade cyclization/electrophilic amidation of 2-alkynylanilines represents a modern approach to synthesizing substituted indoles. mdpi.com Such C-H activation strategies could be adapted to form the dioxine ring on an existing indole scaffold, offering high atom economy. nih.gov

Copper and cobalt complexes are also widely used. mdpi.com Copper(II) acetate, for example, can catalyze the cyclization of trifluoromethylimino-β-sulfonylaryl intermediates to form 2-trifluoromethyl-indoles. mdpi.com These metals offer alternative reactivity and are often more cost-effective than palladium or rhodium.

Metal CatalystReaction TypeApplication in SynthesisResearch Findings
Palladium (Pd) Buchwald-Hartwig Amination / Oxidative CyclizationFormation of fused indolopyrazine systems.A domino process using Pd(OAc)₂ with a phosphine (B1218219) ligand (PCy₃) can achieve good yields. nih.gov
Rhodium (Rh) C-H Activation / OlefinationSynthesis of substituted isoindolinones from benzamides.[RhCp*Cl₂]₂ is a widely used catalyst for these transformations. nih.govsemanticscholar.org
Copper (Cu) Intramolecular CyclizationSynthesis of 3-arylsulfonyl-2-trifluoromethyl-1H-indoles.Copper(I) is proposed as the true catalytic species in equilibrium with Cu(II). mdpi.com
Cobalt (Co) Cross-Dehydrogenative CouplingIntramolecular synthesis of indoles from ortho-alkenylanilines.Cobalt(III) catalysis provides an efficient method for constructing new bonds. mdpi.com

The drive to reduce reliance on expensive and potentially toxic heavy metals has spurred significant innovation in metal-free synthesis. researchgate.net For indole synthesis, methods avoiding transition metals have gained considerable attention. researchgate.net One notable strategy is the C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant, which provides a diverse range of substituted indoles. researchgate.net This approach is operationally simple and robust. researchgate.net

Furthermore, the classic Vilsmeier-Haack reaction is a well-established, metal-free method for the formylation of indoles to produce indole-3-carbaldehydes. google.comekb.eg This reaction, using phosphorus oxychloride and dimethylformamide, is highly efficient and typically yields a product of high purity, making it directly applicable for installing the carbaldehyde group at the 8-position of the dioxinoindole core. google.comekb.eg Other metal-free, three-component reactions promoted by Brønsted acids have been developed for synthesizing related fused heterocycles like thieno[2,3-b]indoles, demonstrating the potential for acid catalysis in complex ring formation. nih.gov

Green Chemistry Principles in the Synthesis of 2H,3H,6H-researchgate.netmdpi.comDIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unica.it These principles are increasingly integral to the development of synthetic methodologies for complex molecules.

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional solvents like N,N-dimethylformamide (DMF) are effective but raise environmental and safety concerns. unibo.it Consequently, research has focused on replacing them with greener alternatives. Water is an ideal green solvent, and methodologies have been developed for indole synthesis in aqueous media, often using catalysts like bissulfonic acid type acidic ionic liquids. google.com

Solvent-free reactions represent another significant advancement. beilstein-journals.org Mechanochemistry, using techniques like ball milling, allows for reactions to be conducted in the solid state, often with reduced reaction times and waste. unica.itbeilstein-journals.org For example, the Fischer indole synthesis has been successfully performed under mechanochemical conditions, showcasing the viability of this approach for core indole formation. unica.it

Green ApproachSolvent/ConditionCatalytic SystemAdvantages
Aqueous Synthesis WaterBissulfonic acid type acidic ionic liquidEnvironmentally friendly, simplifies product separation. google.com
Solvent-Free Ball MillingNanocatalysts / Oxalic acidReduced waste, high efficiency, applicable to Fischer indole synthesis. unica.itbeilstein-journals.org
Greener Solvents Ethyl Acetate (EtOAc)T3P® (Propylphosphonic anhydride)Replacement for DMF in peptide synthesis, potential for solvent recovery. unibo.it

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. High atom economy is achieved through reaction types like additions and cycloadditions. Cascade or domino reactions, which combine multiple bond-forming events into a single synthetic operation, are particularly effective at maximizing atom economy and procedural efficiency. nih.gov

Reaction efficiency is also evaluated using metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials (solvents, reagents, process water) used to the mass of the final product. A key goal in green chemistry is to minimize the PMI. unibo.it For example, in solution-phase peptide synthesis, one-pot protocols that avoid intermediate work-ups and purifications have dramatically lowered PMI values, setting a benchmark for other areas of complex molecule synthesis. unibo.it Applying these principles to the synthesis of 2H,3H,6H- researchgate.netmdpi.comdioxino[2,3-f]indole-8-carbaldehyde would involve designing a convergent synthesis route that minimizes steps and purification procedures.

Stereoselective and Regioselective Synthesis of 2H,3H,6H-nih.govacs.orgDioxino[2,3-f]indole-8-carbaldehyde

The intricate structure of 2H,3H,6H- nih.govacs.orgdioxino[2,3-f]indole-8-carbaldehyde, featuring a fused dioxin ring and a reactive carbaldehyde group on the indole core, necessitates precise control over the synthetic strategy. The following sections delve into the nuanced approaches for achieving stereochemical and regiochemical control.

Control of Diastereoselectivity and Enantioselectivity

The stereochemistry of the dioxin ring is a critical aspect of the synthesis. The formation of this ring can lead to the generation of one or more stereocenters, and controlling their relative and absolute configurations is paramount.

Diastereoselective Approaches:

Diastereoselectivity can be achieved through various strategies, including substrate-controlled and reagent-controlled methods. In the context of forming the 1,4-dioxin ring fused to the indole, a key strategy involves the cyclization of a precursor containing pre-existing stereocenters. For instance, the reaction of a chiral diol with a suitably functionalized indole derivative can proceed with high diastereoselectivity, guided by the stereochemistry of the diol.

Another approach involves the diastereoselective modification of a pre-formed dioxino-indole core. For example, a reduction or oxidation of a functional group on the dioxin ring could be influenced by the existing stereochemistry of the molecule, leading to the preferential formation of one diastereomer. The use of bulky reagents can also play a significant role in directing the approach of reactants to one face of the molecule, thereby controlling the stereochemical outcome.

Enantioselective Methodologies:

The synthesis of a single enantiomer of 2H,3H,6H- nih.govacs.orgdioxino[2,3-f]indole-8-carbaldehyde can be approached through several catalytic asymmetric methods. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can be employed to induce enantioselectivity in key bond-forming reactions.

For example, an asymmetric dihydroxylation or epoxidation of an olefinic precursor to the dioxin ring can establish the required stereocenters with high enantiomeric excess. Subsequent cyclization would then yield the chiral dioxino-indole scaffold. The Fischer indole synthesis, a classic method for indole formation, has also been adapted into catalytic enantioselective versions, which could potentially be applied to construct the chiral indole core of the target molecule. sciencedaily.com

The table below summarizes some potential enantioselective strategies applicable to the synthesis of chiral dioxino-indole frameworks.

Catalytic StrategyKey ReactionPotential Application
Chiral Phosphoric Acid CatalysisEnantioselective Fischer Indole SynthesisConstruction of a chiral cyclopenta[b]indole core. sciencedaily.com
Asymmetric Michael AdditionAddition of dioxindoles to nitroalkenesFormation of 3-substituted 3-hydroxyoxindole derivatives with high stereocontrol. rsc.org
Cobalt-Catalyzed HydroalkylationAnti-Markovnikov hydroalkylation of alkenesSynthesis of chiral α,α-dialkyl indoles. nih.gov

Regioisomeric Control in Multi-Substituted Systems

The regioselective introduction of the carbaldehyde group at the C-8 position of the 2H,3H,6H- nih.govacs.orgdioxino[2,3-f]indole core is a significant synthetic hurdle. The indole nucleus has multiple reactive sites, and directing functionalization to a specific position on the benzene ring portion of the molecule requires careful consideration of the electronic and steric properties of the substrate and reagents.

Directing Group Strategies:

One of the most effective methods for achieving regiocontrol in the functionalization of aromatic rings is the use of directing groups. A substituent on the indole nitrogen or another position of the heterocyclic core can direct metallation or electrophilic attack to a specific site. For the target molecule, a directing group could be strategically placed to facilitate formylation at the C-8 position. While many methods focus on C2 and C3 functionalization of indoles, strategies for remote C-H functionalization are emerging. nih.govbeilstein-journals.org

Electronic Control:

The inherent electronic properties of the dioxino-indole system will also influence the regioselectivity of electrophilic aromatic substitution reactions, such as formylation (e.g., Vilsmeier-Haack or Gattermann reaction). The electron-donating nature of the fused dioxin ring and the indole nitrogen will activate the aromatic system towards electrophilic attack. The precise location of this activation will depend on the interplay of these electronic effects. Computational studies can be valuable in predicting the most nucleophilic position on the dioxino-indole ring system, thereby guiding the choice of reaction conditions.

The table below outlines some established methods for the regioselective functionalization of indoles that could be adapted for the synthesis of the target compound.

Functionalization PositionMethodReagents/Catalyst
C-3 FormylationVisible-Light-Promoted Photoredox CatalysisEosin Y, Tetramethylethylenediamine (TMEDA), Air organic-chemistry.org
C-5 IodinationDirect IodinationN-Iodosuccinimide (NIS) rsc.org
C-7 BorylationNitrogen-Directed Aromatic BorylationIridium catalyst, Pinacolborane (HBPin) msu.edu

Chemical Reactivity and Mechanistic Investigations of 2h,3h,6h 1 2 Dioxino 2,3 F Indole 8 Carbaldehyde

Reactivity of the Indole (B1671886) Nucleus in the Fused System

The indole nucleus is an electron-rich aromatic system, a characteristic that typically favors electrophilic substitution reactions. However, in this fused structure, the presence and position of the dioxino ring and the carbaldehyde group significantly influence the regioselectivity and feasibility of such reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds, proceeding through the attack of an electrophile on the π-electron system to form a resonance-stabilized carbocation, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. dalalinstitute.comnih.gov For the indole core in 2H,3H,6H- nrochemistry.comwikipedia.orgdioxino[2,3-f]indole-8-carbaldehyde, the substitution pattern is directed by the combined electronic effects of its substituents.

The dioxino ring fused at the [f] face (C5 and C6 positions) of the indole acts as an electron-donating group, increasing the electron density of the aromatic system. Conversely, the carbaldehyde at the C8 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The most probable sites for electrophilic attack are the C5 and C7 positions of the indole nucleus, which are ortho and para to the activating indole nitrogen and not directly deactivated by the aldehyde group. The specific outcome would depend on the nature of the electrophile and the reaction conditions employed. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s)
Nitration NO₂+ 5-Nitro and/or 7-Nitro derivative
Halogenation Br⁺, Cl⁺ 5-Bromo/Chloro and/or 7-Bromo/Chloro derivative

Nucleophilic Additions and Substitutions

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich indole nucleus is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system for nucleophilic attack. nih.gov In some cases, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitution, where various nucleophiles regioselectively attack the 2-position. semanticscholar.org Similarly, the introduction of a nitro group, a powerful electron-withdrawing substituent, on the indole ring can significantly enhance its reactivity towards nucleophiles. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde readily undergoes substitution at the C2 position with a variety of carbon- and nitrogen-centered nucleophiles in high yields. clockss.org

Transformations of the Carbaldehyde Moiety

The aldehyde group at the C8 position is a versatile functional handle, enabling a wide array of chemical transformations ranging from condensations to redox reactions and carbon-carbon bond formations.

Condensation Reactions and Schiff Base Formation

The reaction of the carbaldehyde with primary amines yields imines, commonly known as Schiff bases. ijacskros.com This condensation reaction is typically catalyzed by acid and proceeds through a reversible, multi-step mechanism involving the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond. nih.gov Schiff bases derived from indole-3-carboxaldehyde (B46971) and various amino acids and aminophenols have been synthesized and characterized. nih.gov The formation of these compounds is a robust and widely used transformation in organic synthesis. oncologyradiotherapy.comaaru.edu.jo

Table 2: Examples of Schiff Base Formation

Amine Reactant Product
Aniline N-(phenyl)-1-(2H,3H,6H- nrochemistry.comwikipedia.orgdioxino[2,3-f]indol-8-yl)methanimine
Ethanolamine 2-((2H,3H,6H- nrochemistry.comwikipedia.orgdioxino[2,3-f]indol-8-yl)methyleneamino)ethan-1-ol

Oxidation and Reduction Pathways

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. researchgate.netekb.eg

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) can convert the carbaldehyde into the corresponding 2H,3H,6H- nrochemistry.comwikipedia.orgdioxino[2,3-f]indole-8-carboxylic acid.

Reduction: The aldehyde can be selectively reduced to the primary alcohol, (2H,3H,6H- nrochemistry.comwikipedia.orgdioxino[2,3-f]indol-8-yl)methanol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its chemoselectivity in the presence of other reducible functional groups.

Table 3: Oxidation and Reduction of the Carbaldehyde Moiety

Transformation Reagent Product
Oxidation KMnO₄ or Tollens' Reagent 2H,3H,6H- nrochemistry.comwikipedia.orgdioxino[2,3-f]indole-8-carboxylic acid

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The carbaldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions, particularly olefination reactions that convert the carbonyl group into a C=C double bond.

Wittig Reaction: This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt. wikipedia.orgnih.gov The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome is dependent on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a traditional Wittig ylide. wikipedia.orgnih.gov This reaction typically shows high stereoselectivity for the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. nrochemistry.comresearchgate.net The mechanism involves nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the formation and elimination of an oxaphosphetane intermediate. nrochemistry.com

Table 4: Olefination Reactions of the Carbaldehyde Moiety

Reaction Reagent General Product Structure Predominant Stereochemistry
Wittig Ph₃P=CHR (unstabilized ylide) 8-(alkenyl)-2H,3H,6H- nrochemistry.comwikipedia.orgdioxino[2,3-f]indole Z-isomer
Wittig Ph₃P=CHCO₂R (stabilized ylide) 8-(alkenyl)-2H,3H,6H- nrochemistry.comwikipedia.orgdioxino[2,3-f]indole E-isomer

Reactivity of the Dioxine Ring System

The 1,4-dioxine ring is susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or bases. Acid-catalyzed ring-opening can be initiated by protonation of one of the oxygen atoms, followed by nucleophilic attack. This can lead to the formation of a variety of products, depending on the nucleophile and reaction conditions. For instance, treatment with strong acids in the presence of water could potentially lead to the formation of a diol.

Base-mediated ring-opening of a 2,3-dihydrobenzo[b] researchgate.netsemanticscholar.orgdioxine moiety has been observed to generate an acrylamide (B121943) intermediate in situ, which can then undergo further cyclization reactions. researchgate.net While the specific conditions for 2H,3H,6H- researchgate.netsemanticscholar.orgdioxino[2,3-f]indole-8-carbaldehyde are not detailed in the literature, analogous reactivity can be expected.

Table 1: Potential Ring-Opening Reactions of the Dioxine Ring

Reagent/Condition Potential Product Type Mechanism
Strong Acid (e.g., HCl, H₂SO₄) / H₂O Diol Acid-catalyzed hydrolysis
Lewis Acids (e.g., BF₃·OEt₂) Rearranged products Coordination and cleavage

The relative stability of indole isomers is a topic of interest, with indole being more stable than its isomers like isoindole. researchgate.netnih.gov This stability is attributed to the specific arrangement of the fused rings and the resulting electron distribution. The presence of the dioxine ring fused to the 'f' face of the indole does not disrupt the aromaticity of the indole core itself, but it does introduce conformational flexibility and potential sites for reactions that would not be observed in a simple indole.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving 2H,3H,6H- researchgate.netsemanticscholar.orgdioxino[2,3-f]indole-8-carbaldehyde is crucial for controlling reaction outcomes and designing synthetic strategies. This involves a combination of kinetic studies, isolation of intermediates, and computational modeling.

Table 2: Factors Influencing Reaction Kinetics

Factor Effect on Reaction Rate Example
Catalyst Can significantly accelerate the reaction. Lewis acids can promote both Knoevenagel condensation and subsequent cycloaddition in domino reactions. lew.ro
Solvent Polarity and coordinating ability can affect rates. Polar solvents can stabilize charged intermediates.
Temperature Higher temperatures generally increase reaction rates. Optimization is often required to balance rate and selectivity.

The isolation and characterization of reaction intermediates are fundamental to elucidating reaction mechanisms. In multi-step reactions, such as cascade or domino sequences, intermediates can sometimes be trapped and analyzed using spectroscopic techniques like NMR and mass spectrometry. For example, in the hydrolysis of a related benzodioxine derivative, an unexpected isomeric product was identified through X-ray crystallographic analysis, revealing a mechanistic pathway that was not initially anticipated. researchgate.net In some Heck reactions involving a 2,3-dihydrobenzo[b] researchgate.netsemanticscholar.orgdioxine moiety, a proposed acrylamide intermediate was successfully isolated and characterized, providing strong support for the proposed mechanism. researchgate.net

Cascade and domino reactions are efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot. lew.ronih.govnih.govresearchgate.net These reactions proceed through a series of intramolecular or intermolecular transformations, where the product of one step is the substrate for the next.

For a molecule like 2H,3H,6H- researchgate.netsemanticscholar.orgdioxino[2,3-f]indole-8-carbaldehyde, the presence of multiple functional groups (indole N-H, carbaldehyde, and the dioxine ring) offers numerous possibilities for designing cascade reactions. For instance, a domino reaction could be initiated at the carbaldehyde group, followed by a reaction involving the indole nitrogen or the dioxine ring.

A proposed mechanism for the formation of functionalized indole derivatives involves a Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions. semanticscholar.org Similarly, domino reactions involving 2-alkynyl indole-3-carbaldehydes with 1,3-diketones proceed through a cascade of alkyne insertion, intramolecular aldol (B89426) reaction, and dehydrative aromatization. rsc.orgresearchgate.net

Derivatization and Exploration of Novel Analogues of the Dioxinoindole System

Synthesis of Substituted 2H,3H,6H-uniroma1.itnih.govDioxino[2,3-f]indole-8-carbaldehyde Analogues

The core structure of 2H,3H,6H- uniroma1.itnih.govDioxino[2,3-f]indole-8-carbaldehyde presents multiple avenues for synthetic modification, allowing for a systematic investigation of structure-activity relationships (SAR).

The nitrogen atom of the indole (B1671886) ring is a prime target for derivatization due to its nucleophilicity. N-alkylation and N-acylation are fundamental reactions used to introduce a variety of substituents, which can significantly impact the molecule's properties such as lipophilicity, metabolic stability, and receptor binding interactions.

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved through several established methods. A common approach involves the reaction of the parent dioxinoindole with alkyl halides in the presence of a base. For instance, reacting the scaffold with corresponding alkyl halides in a solvent like N,N-Dimethylformamide (DMF) can yield N-alkylated derivatives. mdpi.com This reaction is versatile, allowing for the introduction of simple alkyl chains (methyl, ethyl) as well as more complex moieties. mdpi.comnih.gov Another powerful method is the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and the indole, which provides a pathway to a wide variety of N-alkylated products.

N-Acylation: The synthesis of N-acyl analogues introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the indole ring. A highly chemoselective method for N-acylation uses thioesters as a stable acyl source. beilstein-journals.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it suitable for complex scaffolds. beilstein-journals.org The process often requires a base such as cesium carbonate in a high-boiling solvent like xylene. beilstein-journals.org For example, N-acylation of indole-3-carboxaldehyde (B46971) has been achieved using chloroacetyl chloride in the presence of triethylamine, creating a key intermediate for further coupling reactions. derpharmachemica.com

Modification TypeReagents & ConditionsResulting Functional GroupPotential Impact
N-Alkylation Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile)-N-AlkylIncreased lipophilicity, Altered steric profile
N-Acylation Acyl chloride or Thioester, Base (e.g., Et₃N, Cs₂CO₃), Solvent (e.g., Xylene)-N-C(=O)R (Amide)Altered electronic properties, H-bond acceptor

Modification of the benzene (B151609) portion of the indole nucleus is another key strategy for generating analogues. These modifications can influence the molecule's electronic distribution and provide new points for interaction with biological targets. Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of indole's aromatic rings. nih.gov

For instance, palladium-catalyzed C-H arylation reactions can introduce various aryl groups at specific positions on the indole core. The choice of directing group on the indole can steer the functionalization to different positions, such as C4 or C2. nih.gov While the indole ring typically favors electrophilic substitution at the C3 position, the presence of existing substituents and specialized catalytic systems allows for functionalization at other sites on the fused benzene ring. researchgate.netunicam.it

The aldehyde at the C8 position is a versatile chemical handle that can be transformed into a wide range of other functional groups, dramatically expanding the chemical diversity of the synthesized analogues.

Oxidation to Carboxylic Acids: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Carboxylic acids introduce a highly polar, acidic functional group that can participate in ionic interactions and hydrogen bonding.

Reduction to Alcohols: Reduction of the aldehyde to a primary alcohol is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a hydrogen bond donor and a precursor for further functionalization, such as ether or ester formation.

Formation of Imines (Schiff Bases): The aldehyde can undergo condensation reactions with primary amines to form imines. This reaction is highly valuable for linking the dioxinoindole scaffold to other molecular fragments, including substituted anilines, to create larger, more complex structures. nih.govnih.gov

Conversion to Oximes: Reaction with hydroxylamine (B1172632) hydrochloride yields oxime derivatives. These derivatives have been synthesized from N-substituted indole-3-carbaldehydes and can exist as syn and anti isomers, which may exhibit different biological profiles. mdpi.com

Derivatization ReactionReagentsNew Functional Group
Oxidation KMnO₄, Jones ReagentCarboxylic Acid (-COOH)
Reduction NaBH₄, LiAlH₄Alcohol (-CH₂OH)
Reductive Amination Amine (R-NH₂), NaBH₃CNAmine (-CH₂-NHR)
Wittig Reaction Phosphonium (B103445) ylideAlkene (-CH=CHR)
Condensation Primary Amine (R-NH₂)Imine (-CH=N-R)
Condensation Hydroxylamine (NH₂OH·HCl)Oxime (-CH=N-OH)

Design and Synthesis of Spiro and Fused Ring Systems

To explore more complex and conformationally constrained chemical space, the 2H,3H,6H- uniroma1.itnih.govDioxino[2,3-f]indole-8-carbaldehyde scaffold can be used to construct novel spirocyclic and fused-ring systems. Such structures are of great interest in medicinal chemistry due to their structural rigidity and three-dimensional complexity. rsc.org

Spiro Systems: Spirooxindoles, where a spiro ring is fused at the C3 position of an oxindole (B195798) core, are a prominent class of spirocyclic compounds. nih.gov Synthetic strategies often involve multi-component reactions. For example, a three-component reaction of an isatin (B1672199) (an indole-2,3-dione), an activated methylene (B1212753) compound, and a dienophile can generate complex spirooxindole frameworks. While this applies to the indole-2-one core, analogous strategies could be envisioned starting from derivatives of the dioxinoindole system to create novel spiro compounds. nih.govnih.gov

Fused Ring Systems: The synthesis of additional rings fused to the dioxinoindole core can lead to novel polycyclic architectures. nih.gov One established method for creating fused indoles is the intramolecular difunctionalization of o-alkynylanilines, which can be catalyzed by silver salts under microwave irradiation. nih.gov Another powerful strategy involves the Fischer indolization, which can be adapted to create complex, fused indole derivatives. nih.gov By designing appropriate precursors derived from the dioxinoindole carbaldehyde, intramolecular cyclization reactions can be employed to build new heterocyclic or carbocyclic rings onto the existing framework. researchgate.netrsc.orgnih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of related compounds for high-throughput screening. nih.gov A combinatorial approach to derivatizing the 2H,3H,6H- uniroma1.itnih.govDioxino[2,3-f]indole-8-carbaldehyde scaffold would involve systematically combining a set of building blocks at its various reactive sites.

A potential combinatorial strategy could involve a multi-component reaction. For instance, a library could be generated by reacting the core aldehyde with a diverse set of primary amines to form a library of imines. Each of these products could then be further diversified by performing N-alkylation with a library of alkyl halides. This parallel synthesis approach allows for the efficient creation of hundreds or thousands of unique analogues, maximizing the chances of discovering compounds with desired biological activities. researchgate.net

Computational Chemistry and Theoretical Characterization of 2h,3h,6h 1 2 Dioxino 2,3 F Indole 8 Carbaldehyde

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Proposed Synthetic Mechanisms

While a specific, experimentally verified synthetic pathway for 2H,3H,6H- nih.govnih.govDioxino[2,3-f]indole-8-carbaldehyde is not extensively documented in the literature, plausible routes can be proposed and computationally scrutinized. A likely synthetic strategy would involve the formation of the indole (B1671886) core, followed by the annulation of the dioxino ring and subsequent formylation. Computational methods, particularly Density Functional Theory (DFT), are instrumental in evaluating the feasibility of such proposed mechanisms. researchgate.net

One common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govuwindsor.ca Computational studies of the Fischer indole synthesis have provided detailed energy profiles of the reaction pathway, including the identification of key transition states and intermediates. nih.govresearchgate.net For a molecule like the target compound, a potential precursor could be a suitably substituted catechol derivative which is then elaborated to form the dioxino-indole scaffold.

Another plausible approach could be a visible-light-induced intramolecular C-N bond formation. researchgate.net DFT calculations for such photochemical strategies can model the excited states of the reactants and map out the potential energy surfaces, thereby elucidating the reaction mechanism and predicting the quantum yields. researchgate.net

The annulation of the dioxino ring onto the indole framework is another critical step. Computational models can be employed to investigate the thermodynamics and kinetics of various cyclization strategies, such as those involving Williamson ether synthesis-type reactions on a dihydroxyindole precursor. These calculations would help in determining the most energetically favorable pathway and reaction conditions.

The final formylation step to introduce the carbaldehyde group at the 8-position can also be modeled. The regioselectivity of this electrophilic substitution can be rationalized by calculating the electron density and Fukui functions at various positions on the dioxino-indole ring system.

A hypothetical reaction pathway and the corresponding computational data that could be generated are presented in the table below.

Reaction Step Computational Method Key Parameters Calculated Plausible Insights
Fischer Indole Synthesis of Dioxino-Indole CoreDFT (B3LYP/6-31G*)Transition state energies, reaction enthalpiesDetermination of the rate-determining step and overall reaction feasibility.
Dioxino Ring Annulationab initio methodsRing strain energies, activation barriers for cyclizationPrediction of the most stable conformation of the dioxino ring.
Formylation at C-8Electrostatic potential mappingCharge distribution, frontier molecular orbital analysisRationalization of the observed regioselectivity of the formylation reaction.

Rationalization of Observed Regio- and Stereoselectivity

Computational chemistry provides a powerful toolkit for understanding and predicting the regio- and stereoselectivity of organic reactions. rsc.org For the synthesis of 2H,3H,6H- nih.govnih.govDioxino[2,3-f]indole-8-carbaldehyde, several steps would require precise control of selectivity.

Regioselectivity: The formation of the indole ring and the subsequent formylation are key steps where regioselectivity is crucial. In a Fischer-type synthesis, the direction of cyclization can be influenced by substituents on the aromatic ring. nih.govresearchgate.net DFT calculations can be used to compare the activation energies of the transition states leading to different regioisomers. acs.org The isomer with the lower activation energy would be the predicted major product. For the formylation step, the calculated electron densities and the energies of the Wheland intermediates for substitution at different positions would indicate the most likely site of electrophilic attack.

Stereoselectivity: If any of the synthetic steps involve the formation of chiral centers, computational modeling can be invaluable in predicting the stereochemical outcome. acs.orgrsc.org For instance, if a chiral catalyst is employed, docking studies and transition state modeling can reveal the origin of enantioselectivity. By calculating the energies of the diastereomeric transition states, the diastereomeric ratio of the products can be predicted. acs.org

The following table summarizes how computational methods can be applied to rationalize selectivity in the synthesis of the target molecule.

Selectivity Aspect Computational Approach Calculated Properties Expected Outcome
Regioselectivity of Indole Formation Transition State Theory, DFTActivation energies of competing pathwaysPrediction of the favored regioisomer based on the lowest energy barrier.
Regioselectivity of Formylation Fukui Function AnalysisLocal softness and electrophilicity indicesIdentification of the most nucleophilic carbon atom on the indole ring.
Stereoselectivity of a Hypothetical Asymmetric Step Molecular Docking, QM/MMNon-covalent interaction energies, steric hindranceElucidation of the interactions between the substrate, catalyst, and reagents that lead to the observed stereoselectivity.

Intermolecular Interactions and Self-Assembly Propensities

The solid-state properties and crystal packing of 2H,3H,6H- nih.govnih.govDioxino[2,3-f]indole-8-carbaldehyde are governed by a variety of intermolecular interactions. Computational analysis of these forces is crucial for understanding its self-assembly behavior and predicting its crystal structure.

Hydrogen Bonding Networks

The presence of a hydrogen bond donor (the N-H group of the indole) and a hydrogen bond acceptor (the carbonyl oxygen of the carbaldehyde) suggests that hydrogen bonding plays a significant role in the crystal packing of this molecule. researchgate.net Computational methods can be used to identify and characterize these hydrogen bonds.

By performing geometry optimization of a molecular cluster, it is possible to predict the most stable hydrogen-bonded dimers and larger aggregates. The strength of these interactions can be quantified by calculating the interaction energies and analyzing the geometric parameters (bond lengths and angles) of the hydrogen bonds. Quantum Theory of Atoms in Molecules (QTAIM) analysis can further characterize the nature of these bonds by examining the electron density at the bond critical points. nih.gov

It is plausible that the molecules form chains or sheets held together by N-H···O=C hydrogen bonds. The specific arrangement would depend on the interplay with other intermolecular forces.

π-π Stacking Interactions in Crystalline States

The fused aromatic system of the dioxino-indole core makes it susceptible to π-π stacking interactions. mdpi.comnih.gov These non-covalent interactions are crucial in determining the packing of aromatic molecules in the solid state. mdpi.com Computational studies can provide detailed insights into the geometry and energetics of these interactions. nih.gov

The interplay between hydrogen bonding and π-π stacking will ultimately dictate the three-dimensional architecture of the crystal lattice. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2h,3h,6h 1 2 Dioxino 2,3 F Indole 8 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Heterocycles

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For a rigid, fused heterocyclic system like 2H,3H,6H- osi.lvosi.lvdioxino[2,3-f]indole-8-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is essential for unambiguous assignment of all proton and carbon signals. ipb.ptomicsonline.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are critical for establishing the bonding framework and spatial arrangement of the molecule.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For the target molecule, COSY would reveal correlations between the adjacent aromatic protons (H-4 and H-5) and within the ethylenedioxy bridge of the dioxino ring (geminal coupling within CH₂ groups and vicinal coupling between them).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached (¹JCH). This technique is invaluable for assigning carbon resonances based on their corresponding, and more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the aldehyde proton (H-9) to the indole (B1671886) carbons C-8 and C-7a, and from the dioxino methylene (B1212753) protons (H-2, H-3) to the indole carbons C-3a and C-4, confirming the fusion of the ring systems.

Nuclear Overhauser Effect SpectroscopY (NOESY/ROESY): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. nanalysis.com A NOESY or ROESY spectrum would be instrumental in confirming the planar structure and the regiochemistry of the substituents. For instance, a spatial correlation between the aromatic proton H-5 and the adjacent methylene protons (H-3) on the dioxino ring would provide definitive proof of their proximity. researchgate.net

The following table presents hypothetical ¹H and ¹³C NMR data for 2H,3H,6H- osi.lvosi.lvdioxino[2,3-f]indole-8-carbaldehyde, illustrating the expected chemical shifts and key 2D NMR correlations.

Interactive Table: Predicted NMR Data for 2H,3H,6H- osi.lvosi.lvdioxino[2,3-f]indole-8-carbaldehyde
PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)Key COSY Correlations (from ¹H to ¹H)Key NOESY Correlations (from ¹H to ¹H)
1NH~11.5 (br s)-C-2, C-7a, C-8-H-2, H-7
2CH₂~4.40 (m)~65.0C-1, C-3a, C-8H-3H-1, H-3, H-7
3CH₂~4.35 (m)~64.5C-3a, C-4, C-5H-2H-2, H-4
3aC-~130.0---
4CH~7.00 (d)~110.0C-3, C-5a, C-6H-5H-3, H-5
5CH~7.30 (d)~122.0C-3a, C-4, C-7H-4H-4, H-6
5aC-~125.0---
6C-~145.0---
7CH~7.80 (s)~120.0C-1, C-5a, C-8-H-1, H-2, H-9
7aC-~138.0---
8C-~118.0---
9CHO~10.1 (s)~185.0C-7, C-7a, C-8-H-7

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (SS-NMR) offers high-resolution structural information on materials in their solid form. nih.gov This is particularly important for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.

For 2H,3H,6H- osi.lvosi.lvdioxino[2,3-f]indole-8-carbaldehyde, different polymorphs would arise from variations in how the molecules pack in the crystal lattice. These packing differences would lead to distinct local electronic environments for the carbon and nitrogen atoms. researchgate.netnih.gov Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), each polymorph would produce a unique ¹³C spectrum with slightly different chemical shifts for the same carbon atom. researchgate.net SS-NMR can therefore serve as a definitive, non-destructive method to identify the presence of a specific polymorph or a mixture of forms.

Advanced Heteronuclear NMR (e.g., ¹⁵N NMR)

Given the presence of a nitrogen atom within the indole core, ¹⁵N NMR spectroscopy can provide valuable structural information. osi.lv Although the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus can make direct detection challenging, inverse-detected 2D experiments like ¹H-¹⁵N HMBC are highly effective. researchgate.net

A ¹H-¹⁵N HMBC spectrum of the target compound would reveal correlations between the nitrogen atom and nearby protons. The most prominent correlations would be the two-bond coupling from the NH proton (H-1) to the indole nitrogen (N-1) and three-bond couplings from the methylene protons of the dioxino ring (H-2) and the aromatic proton H-7. osi.lv These correlations would unequivocally confirm the connectivity around the nitrogen atom. The ¹⁵N chemical shift itself, predicted to be in the range of -130 to -150 ppm relative to liquid ammonia, would be characteristic of an indole-type nitrogen in this specific fused-ring environment. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. For 2H,3H,6H- osi.lvosi.lvdioxino[2,3-f]indole-8-carbaldehyde, HRMS would be used to confirm its molecular formula of C₁₁H₉NO₃.

Interactive Table: HRMS Data for C₁₁H₉NO₃
Ion SpeciesCalculated Exact MassObserved MassMass Error (ppm)
[M+H]⁺204.06552(Hypothetical) 204.0653(Hypothetical) -1.1
[M+Na]⁺226.04746(Hypothetical) 226.0478(Hypothetical) +1.5

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. unito.it The fragmentation pattern is a unique fingerprint of the molecule's structure. For the protonated molecule [C₁₁H₉NO₃+H]⁺, a plausible fragmentation pathway initiated by collision-induced dissociation (CID) would involve characteristic losses related to the functional groups. nih.gov

Key fragmentation steps would likely include:

Loss of CO: A common fragmentation for aromatic aldehydes, leading to a significant fragment ion.

Retro-Diels-Alder (RDA) cleavage: The dioxino ring could undergo an RDA reaction, leading to the loss of ethylene (B1197577) oxide (C₂H₄O).

Cleavage of the dioxino ring: Stepwise loss of formaldehyde (B43269) (CH₂O) units from the dioxino ring is also a probable pathway.

Analysis of these fragmentation pathways allows for the confirmation of the connectivity between the indole, dioxino, and carbaldehyde moieties.

Interactive Table: Predicted MS/MS Fragmentation Data
Precursor Ion (m/z)Collision EnergyFragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
204.07(Variable)176.07CODioxino[2,3-f]indole ion
204.07(Variable)160.04C₂H₄OIndole-dione-carbaldehyde ion
204.07(Variable)146.05C₂H₂O₂Indole-8-carbaldehyde ion
176.07(Variable)118.07C₂H₂O₂Indole ion

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, as well as insights into intermolecular interactions that govern the crystal packing.

For a definitive structural elucidation of 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde, growing a suitable single crystal is the first critical step. Once a crystal of sufficient quality is obtained, SC-XRD analysis can provide a wealth of information. The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined with high precision.

In analogous fused heterocyclic systems, such as substituted pyridazino[4,5-b]indoles, SC-XRD has been instrumental in confirming molecular structures and understanding their supramolecular assembly. mdpi.commdpi.com For the title compound, SC-XRD would confirm the planarity of the indole system and the conformation of the dioxino ring. Furthermore, it would reveal the spatial orientation of the 8-carbaldehyde group relative to the fused ring system. The crystal structure would also detail intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the solid-state properties of the compound. mdpi.com

Table 1: Representative Crystallographic Data for a Fused Indole Derivative

Parameter Value
Empirical Formula C₁₄H₁₃N₃O₂S
Crystal System Orthorhombic
Space Group Pccn
a (Å) 15.234(5)
b (Å) 8.987(5)
c (Å) 19.876(5)
V (ų) 2721.1(19)
Z 8

Data is for a representative alkylsulfanyl-pyridazino[4,5-b]indole derivative and is intended to be illustrative. mdpi.com

While SC-XRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is an essential tool for assessing the bulk crystalline purity of a synthesized compound. The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the experimentally obtained PXRD pattern of a bulk sample of 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde with a pattern simulated from its single-crystal data, one can confirm the phase purity. ncl.ac.uk

The presence of sharp, well-defined peaks in the experimental pattern is indicative of a highly crystalline material. Conversely, the appearance of unexpected peaks would suggest the presence of crystalline impurities or a different polymorphic form. PXRD is a non-destructive and rapid technique, making it ideal for routine quality control in the synthesis of new chemical entities. frontiersin.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde, the IR spectrum would be expected to show a combination of characteristic absorptions from the indole, dioxino, and carbaldehyde moieties.

The indole N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching of the indole ring would be observed around 3100-3000 cm⁻¹. orgchemboulder.com The C=O stretching of the carbaldehyde group is a strong and prominent band, expected in the range of 1670-1700 cm⁻¹. The C-O-C stretching vibrations of the dioxino ring are anticipated to appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹. libretexts.org

Table 2: Predicted Characteristic IR Absorption Bands for 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H (indole) 3300 - 3500 Medium
C-H (aromatic) 3000 - 3100 Medium
C-H (aliphatic, dioxino) 2850 - 2960 Medium
C=O (carbaldehyde) 1670 - 1700 Strong
C=C (aromatic) 1450 - 1600 Medium
C-O-C (dioxino) 1050 - 1250 Strong

Predicted ranges are based on data for analogous compounds such as indole-3-carboxaldehyde (B46971) and other aromatic ethers. libretexts.orgderpharmachemica.comlibretexts.org

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

For the title compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes of the indole system, typically in the 700-1100 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic ring would also be prominent. The C=O stretching of the carbaldehyde may be weaker in the Raman spectrum compared to the IR spectrum. Analysis of the Raman spectrum of indole and its derivatives has shown characteristic bands that can be used for structural assignment. nih.govacs.org

Table 3: Expected Raman Shifts for Key Vibrational Modes

Vibrational Mode Expected Raman Shift (cm⁻¹)
Indole Ring Breathing 760, 1010
N-H Bending 878
C=C Aromatic Stretching 1400 - 1600

Data based on experimental Raman spectra of indole. researchgate.net

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For a novel compound like 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde, High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining its purity and for the analysis of reaction mixtures.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For indole derivatives and other fused heterocyclic compounds, reversed-phase HPLC is commonly employed. nih.govoup.com This typically involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or acetic acid to improve peak shape). researchgate.netmdpi.com

Detection is commonly achieved using a UV-Vis detector, as the conjugated aromatic system of the title compound is expected to have strong UV absorbance. oup.com For more detailed analysis and identification of impurities, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for the Analysis of Indole Derivatives

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10-20 µL

These are representative parameters and would require optimization for the specific compound. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of 2H,3H,6H- unar.ac.idnih.govdioxino[2,3-f]indole-8-carbaldehyde. Its application is critical for verifying the purity of synthetic batches and for isolating the compound from reaction mixtures. A typical HPLC analysis for an indole derivative of this nature would employ a reverse-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For 2H,3H,6H- unar.ac.idnih.govdioxino[2,3-f]indole-8-carbaldehyde, the presence of the polar carbaldehyde and the secondary amine in the indole ring, combined with the relatively nonpolar dioxino-indole core, dictates its retention behavior. The choice of mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time. Detection is commonly performed using a UV-Vis detector, as the indole chromophore exhibits strong absorbance in the ultraviolet region. The purity of the compound is determined by the presence of a single major peak at a characteristic retention time.

Interactive Data Table: Representative HPLC Parameters for Analysis of Indole Derivatives

ParameterValueDescription
Column C18 (5 µm, 4.6 x 250 mm)A reverse-phase column with a nonpolar stationary phase.
Mobile Phase Gradient: Acetonitrile/WaterA polar mobile phase, with the gradient adjusted for optimal separation.
Flow Rate 1.0 mL/minThe rate at which the mobile phase passes through the column.
Detection UV at 254 nmWavelength for detecting the indole chromophore.
Injection Vol. 10 µLThe volume of the sample solution injected into the system.
Temperature 25 °CThe operating temperature for the column.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 2H,3H,6H- unar.ac.idnih.govdioxino[2,3-f]indole-8-carbaldehyde, GC-MS provides not only its retention time but also a detailed mass spectrum that serves as a molecular fingerprint, confirming its identity and molecular weight.

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. The indole nucleus and its derivatives can often be analyzed directly. The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 2H,3H,6H- unar.ac.idnih.govdioxino[2,3-f]indole-8-carbaldehyde, expected fragmentation would involve the loss of the formyl group (-CHO), cleavage of the dioxino ring, and fragmentation of the indole core. The precise mass measurements from the mass spectrometer allow for the determination of the elemental composition of the parent molecule and its fragments.

Interactive Data Table: Predicted GC-MS Fragmentation for 2H,3H,6H- unar.ac.idnih.govdioxino[2,3-f]indole-8-carbaldehyde

m/z (mass-to-charge)Proposed FragmentDescription of Fragmentation Pathway
[M]+ C11H9NO3Molecular ion peak corresponding to the intact molecule.
[M-29]+ C10H8NO2Loss of the formyl radical (-CHO) from the carbaldehyde group.
[M-44]+ C10H9NLoss of carbon dioxide, potentially from a rearrangement of the dioxino ring.
[M-58]+ C9H7NSubsequent loss of a neutral fragment from the dioxino ring.
Indole-related fragments e.g., C8H7N, C7H5Characteristic fragments arising from the cleavage of the indole ring system.

Exploration of Academic and Industrial Applications of 2h,3h,6h 1 2 Dioxino 2,3 F Indole 8 Carbaldehyde and Its Derivatives

Potential as Molecular Probes and Chemical Tools

The inherent structural features of 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde make it a promising candidate for development as a specialized chemical tool for research and diagnostics. The indole (B1671886) scaffold provides a robust foundation for creating molecules with specific recognition and signaling capabilities.

Fluorescent Labeling Agents and Imaging Probes

The indole ring system is intrinsically fluorescent, a property that forms the basis for its potential use in imaging and labeling. The photophysical characteristics of indole derivatives can be significantly influenced by the nature and position of substituents on the ring system. For instance, studies on various pyranoindoles have demonstrated that the type of ring fusion and the functional groups present can alter emission wavelengths and quantum yields. nih.gov

The brightness of a fluorophore, a critical parameter for imaging applications, is a function of both its molar extinction coefficient and its fluorescence quantum yield. nih.gov In a study of fluorescent nucleosides, indole analogues lacking a 6-amino substituent showed significantly higher brightness values, indicating that strategic modification of the indole core is key to optimizing performance. nih.gov The carbaldehyde group on the 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde scaffold serves as a reactive handle. It can be readily conjugated to biomolecules, such as proteins or nucleic acids, or to other targeting moieties, allowing the indole's fluorescent properties to be used for specific labeling and tracking in biological systems. The electronic interplay between the electron-donating dioxino-indole system and the electron-withdrawing carbaldehyde group may also induce intramolecular charge transfer (ICT) characteristics, potentially leading to environmentally sensitive fluorescence (solvatochromism), a desirable trait for chemical sensors.

Compound ClassKey Structural FeatureObserved Photophysical PropertyReference
PyranoindolesFused pyrane and indole ringsTunable emission based on fusion type (linear vs. angular) and substituents. nih.gov
4-Carboxyindole NucleosidesCarboxylate group on indoleSignificantly higher brightness values compared to amino-substituted analogues. nih.gov
4,6,8-Triarylquinoline-3-carbaldehydesElectron-deficient quinoline (B57606) coreAbsorption in the UV region due to π–π* transitions of the conjugated ring system. mdpi.com

Ligands for Metal Coordination Chemistry

The structure of 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde contains multiple heteroatoms—specifically the indole nitrogen, the ether oxygens of the dioxino ring, and the carbonyl oxygen of the carbaldehyde group—that can act as Lewis basic sites for coordinating with metal ions. Indole and its derivatives are known to form stable complexes with a variety of transition metals. nih.gov Schiff bases derived from indole-3-carbaldehyde, for example, have been used to create complexes with copper(II) and iron(III), where coordination occurs through the indole nitrogen and the azomethine nitrogen. researchgate.net

The ability of a ligand to coordinate with a metal ion is fundamental to the design of catalysts, therapeutic agents, and functional materials. nih.gov The geometry of the resulting metal complex and its stability are influenced by the number and type of donor atoms in the ligand. nih.gov The subject compound could potentially act as a bidentate or tridentate ligand, depending on the metal ion and reaction conditions. Such metal complexes could exhibit interesting catalytic activities, similar to how indole-containing metal complexes have been explored for their biomimetic properties and therapeutic effects. nih.govresearchgate.net

Ligand TypeMetal IonsCoordination SitesPotential ApplicationReference
Indole-based Schiff BasesMn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)Imine nitrogen, carboxylate oxygenMedicinal agents nih.gov
Indole-3-carbaldehyde Schiff BaseCu(II), Fe(III)Indole nitrogen, azomethine nitrogen, sulfurCatecholase mimics researchgate.net
Amino acid-derived Schiff BasesCu(II), Co(II), Ni(II), Zn(II)Imine nitrogen, carboxylate oxygenAntimicrobial agents nih.gov

Applications in Materials Science

The unique combination of a polymerizable heterocycle and a reactive functional group positions 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde as a valuable building block for novel materials with tailored electronic, optical, and structural properties.

Precursors for Advanced Polymer Synthesis

Indole is a known monomer for the synthesis of conducting polymers, specifically polyindole (PIN). ias.ac.innih.gov Polyindoles are of interest due to their environmental stability and electrochemical properties. The polymerization of indole typically occurs through the C2 and C3 positions of the pyrrole (B145914) ring. The presence of the fused dioxino ring at these positions in 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde would necessitate alternative polymerization pathways, likely through other positions on the indole or benzene (B151609) rings, or through reactions involving the carbaldehyde group.

The carbaldehyde functionality allows for participation in condensation polymerization reactions. For example, it can react with amines, phenols, or active methylene (B1212753) compounds to form a wide range of polymers, including polyimines (Schiff bases), phenolic resins, and vinyl polymers. This dual functionality—a polymerizable indole backbone and a reactive aldehyde group—enables the creation of complex polymer architectures such as cross-linked networks, copolymers, and functionalized polymers for applications in catalysis, sensing, and electronics. ias.ac.in

Components in Optoelectronic Materials

Donor-acceptor (D-A) molecules are a cornerstone of modern organic electronics, forming the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. ias.ac.in The 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde scaffold possesses the essential features of a D-A system. The indole ring, particularly when fused with the electron-donating dioxino ring, constitutes a strong electron-donor unit. Conversely, the carbaldehyde group is a well-known electron-acceptor.

This inherent D-A structure can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a process that is crucial for tuning the emission color and efficiency of luminescent materials. researchgate.netias.ac.in Studies on related pyridopyrazino[2,3-b]indole derivatives have shown that the presence of both donor (indole) and acceptor (pyridopyrazine) moieties within the same molecule leads to blue-green emission and tunable electrochemical properties. researchgate.netias.ac.in By modifying the substituents on the indole core, it is possible to tune the HOMO-LUMO energy levels, which is critical for designing materials for specific optoelectronic devices. researchgate.net The thermal stability and potential for aggregation-induced emission (AIE) in such systems further enhance their suitability for solid-state emitter applications in OLEDs. researchgate.netias.ac.in

Scaffolds for Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. The molecular structure of 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde is rich in features that can direct self-assembly.

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. The carbonyl oxygen of the carbaldehyde and the ether oxygens of the dioxino ring are hydrogen bond acceptors. These sites can drive the formation of predictable one-, two-, or three-dimensional networks.

π-π Stacking: The planar, aromatic indole core can participate in π-π stacking interactions, which are crucial for organizing molecules in a columnar or layered fashion. This is a key interaction in the formation of organic semiconductors and liquid crystals.

Dipole-Dipole Interactions: The polar carbaldehyde group introduces a significant dipole moment, which can lead to directional intermolecular interactions that influence molecular packing in the solid state.

By leveraging these non-covalent forces, 2H,3H,6H- nih.govresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde and its derivatives could be designed to form complex supramolecular architectures such as gels, liquid crystals, or porous organic frameworks, with applications in molecular recognition, separations, and smart materials.

Role as Building Blocks in Multistep Organic Synthesis

The structural complexity and inherent reactivity of the 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole core make its derivatives valuable building blocks in multistep organic synthesis. The indole portion offers sites for electrophilic substitution and N-functionalization, while the dioxane ring, with its ether linkages, can influence solubility and conformational properties. The carbaldehyde group, in particular, is a versatile functional handle for a variety of chemical transformations.

Indole derivatives are fundamental components of numerous natural products, many of which exhibit significant biological activity. rsc.orgnih.gov The synthesis of these complex molecules often relies on the strategic use of functionalized indole precursors. rsc.org While there are no specific examples in the reviewed literature of 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde being used in the total synthesis of a natural product, the general principles of indole chemistry suggest its potential utility. For instance, the indole nucleus is a key component of alkaloids like reserpine (B192253) and vinblastine, which have applications in treating high blood pressure and cancer, respectively. rsc.org

The synthesis of complex natural products often involves the construction of fused ring systems. researchgate.net Derivatives of the 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole scaffold could serve as precursors to more complex, polycyclic architectures. The aldehyde functionality can be used to build carbon-carbon bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the elaboration of side chains or the formation of new rings.

The table below illustrates the types of reactions the carbaldehyde group can undergo to build complexity.

Reaction TypeReagent/CatalystResulting StructurePotential Application in Synthesis
Aldol CondensationBase or Acidβ-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketoneElongation of carbon chains, formation of new rings
Wittig ReactionPhosphonium (B103445) ylideAlkeneIntroduction of double bonds for further functionalization
Grignard ReactionOrganomagnesium halideSecondary alcoholCreation of new stereocenters and functional group handles
Reductive AminationAmine, reducing agentAmineIntroduction of nitrogen-containing functional groups

Asymmetric synthesis, the preparation of chiral molecules in high enantiomeric purity, is of paramount importance in the pharmaceutical and agrochemical industries. This is because the biological activity of a chiral molecule is often dependent on its specific stereochemistry. rsc.org Chiral indole derivatives are valuable building blocks in this field. rsc.orgrsc.org

While there is no specific literature on the use of chiral derivatives of 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde in asymmetric synthesis, the principles of asymmetric catalysis can be applied to this scaffold. For example, the aldehyde could be a prochiral substrate for asymmetric nucleophilic additions, or the indole ring could be functionalized with a chiral auxiliary to direct subsequent reactions.

The development of chiral catalysts has enabled the enantioselective synthesis of a wide range of compounds. organic-chemistry.orgnih.gov A chiral derivative of 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole could potentially be synthesized using a chiral phosphoric acid-catalyzed dearomatization of a related indole, a strategy that has been shown to be effective for creating chiral indolines. nih.gov

The following table provides examples of asymmetric reactions that could potentially be applied to the 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde scaffold.

Asymmetric ReactionCatalyst TypePotential Chiral Product
Asymmetric Aldol ReactionChiral organocatalyst or metal complexEnantioenriched β-hydroxy aldehyde
Asymmetric AllylationChiral Lewis acidEnantioenriched homoallylic alcohol
Asymmetric ReductionChiral reducing agent (e.g., CBS reagent)Enantioenriched alcohol
Asymmetric Strecker SynthesisChiral catalystEnantioenriched α-amino nitrile

Potential in Agrochemical and Pest Control Research (excluding human use)

Indole derivatives have been investigated for a variety of agrochemical applications, including as insecticides, fungicides, and herbicides. openmedicinalchemistryjournal.com The structural diversity of indole compounds allows for the fine-tuning of their biological activity. While no specific studies on the agrochemical potential of 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde or its derivatives were found, the general activity of related compounds suggests this as a promising area for future research.

For example, certain natural and synthetic compounds containing indole or similar heterocyclic systems have demonstrated insecticidal or antifeedant properties. mdpi.commdpi.com The mechanism of action of these compounds can vary, with some affecting the nervous system of insects. nih.gov The unique electronic and steric properties imparted by the fused dioxino ring in the 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole scaffold could lead to novel modes of action or improved selectivity for target pests.

The development of new pesticides is crucial due to the emergence of resistance to existing products. nih.gov Scaffolds like 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole offer a starting point for the synthesis of new classes of potential agrochemicals.

Catalytic Applications (e.g., Organocatalysis, Ligand Design for Metal Catalysis)

The field of catalysis is central to modern organic synthesis, enabling efficient and selective chemical transformations. Both organocatalysis, which uses small organic molecules as catalysts, and metal catalysis, which employs metal complexes, are powerful tools for chemical synthesis. nih.govwiley.com

While there is no specific literature detailing the use of 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole-8-carbaldehyde in catalysis, its structural features suggest potential applications. In organocatalysis, the indole nitrogen could act as a hydrogen bond donor, or the aldehyde could participate in iminium or enamine catalysis. For instance, indole derivatives have been used in organocatalyzed Friedel-Crafts reactions. beilstein-journals.org

In the realm of metal catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the reactivity and selectivity of the catalyst. researchgate.netwiley.com The 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole scaffold could be modified to incorporate coordinating groups, such as phosphines or amines, to create novel ligands for transition metal catalysis. researchgate.netnih.gov The rigid, fused ring system could provide a well-defined steric environment around the metal center, potentially leading to high levels of stereoselectivity in asymmetric catalysis.

The following table lists potential catalytic roles for derivatives of 2H,3H,6H- rsc.orgresearchgate.netdioxino[2,3-f]indole.

Catalysis TypePotential Role of Dioxino-Indole DerivativeExample of a Related Application
OrganocatalysisChiral catalyst with a dioxino-indole backboneChiral thioureas and squaramides in asymmetric synthesis. rsc.org
Metal CatalysisChiral ligand for asymmetric hydrogenationBINAP and other atropisomeric phosphine (B1218219) ligands.
Metal CatalysisPincer ligand for C-H activationPyridine-based pincer ligands in dehydrogenation reactions.
PhotocatalysisPhotosensitizer or catalyst scaffoldIridium and ruthenium complexes in photoredox catalysis.

Future Research Trajectories and Interdisciplinary Outlook on 2h,3h,6h 1 2 Dioxino 2,3 F Indole 8 Carbaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic molecules like 2H,3H,6H- nih.govchemrxiv.orgdioxino[2,3-f]indole-8-carbaldehyde often involves multi-step processes that can be hindered by issues of yield, purity, and scalability in traditional batch-wise production. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or channels, offers a compelling solution to these challenges. mdpi.com Its integration into the synthesis of indole (B1671886) derivatives has already demonstrated significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved reproducibility. labmanager.comuc.pt

Future research will likely focus on developing a continuous flow synthesis for the dioxinoindole carbaldehyde core. This approach allows for the safe handling of potentially hazardous intermediates and reagents on demand. youtube.com For instance, key steps such as nitration, reduction, cyclization, and formylation could be telescoped into a sequential flow process, minimizing manual handling and purification steps between reactions. uc.pt Automated platforms, combining flow reactors with robotic liquid handlers and real-time analytical feedback (e.g., inline NMR or MS), could be employed to rapidly screen reaction conditions and build a library of derivatives. nih.govnih.gov This high-throughput approach would accelerate the exploration of the chemical space around the core scaffold, a task that is often resource- and time-intensive with conventional methods. youtube.comresearchgate.net

ParameterConventional Batch Synthesis (Hypothetical)Continuous Flow Synthesis (Projected)
Reaction Time Hours to days per stepMilliseconds to minutes per step labmanager.com
Temperature Control Poor, potential for hotspotsExcellent, high surface-area-to-volume ratio labmanager.com
Safety Handling of bulk, potentially unstable intermediatesIn-situ generation and immediate use of intermediates youtube.com
Scalability Challenging, requires reactor redesignStraightforward, by extending operation time ("scaling out") labmanager.com
Reproducibility Variable, sensitive to human errorHigh, due to precise instrumental control

Application of Machine Learning and AI in Synthetic Route Design and Property Prediction

AI/ML ApplicationDescriptionPotential Impact on Dioxinoindole Research
Retrosynthesis Prediction AI algorithms suggest disconnections to design synthetic routes from available starting materials. nih.govDiscovery of novel, more efficient, and cost-effective pathways to the core scaffold.
Reaction Outcome Prediction Models predict the likely products, yields, and optimal conditions for a given set of reactants.Faster optimization of synthetic steps for creating new derivatives.
Property Prediction (QSPR) ML models correlate molecular structure with physicochemical or material properties. researchgate.netPrioritization of derivatives for synthesis based on desired electronic or optical properties for material applications.
De Novo Design Generative models create novel molecular structures optimized for a specific property profile. nih.govDesign of new dioxinoindole derivatives with tailored functionalities for advanced materials or chemical biology tools.

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

In line with the growing emphasis on green chemistry, future research must prioritize the development of sustainable synthetic methods for 2H,3H,6H- nih.govchemrxiv.orgdioxino[2,3-f]indole-8-carbaldehyde. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and catalysts. researchgate.netresearchgate.net Strategies such as using water as a solvent, employing solvent-free reaction conditions, or utilizing highly efficient and recyclable catalysts are central to this effort. beilstein-journals.orggoogle.com For indole synthesis, methods using ionic liquids, microwave irradiation, and nanocatalysts have already been established as greener alternatives to conventional protocols. researchgate.net

Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers a particularly powerful avenue for sustainable synthesis. astrazeneca.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional chemo-, regio-, and stereoselectivity, which can eliminate the need for cumbersome protection and deprotection steps. researchgate.net For the synthesis of the dioxinoindole scaffold, enzymes like monooxygenases could be explored for selective hydroxylations, a key step in forming the dioxin ring. researchgate.net Aldehyde oxidases could be relevant for transformations involving the carbaldehyde group. nih.gov The discovery and engineering of novel enzymes will expand the biocatalytic toolbox, enabling the development of environmentally benign and highly efficient routes to this compound and its derivatives. astrazeneca.comresearchgate.net

Synthetic Step (Example)Conventional MethodPotential Green/Biocatalytic Approach
Aromatic Hydroxylation Harsh oxidizing agents, metal catalystsMonooxygenase enzyme in aqueous buffer researchgate.net
Cyclization/Condensation Strong protic or Lewis acids, organic solventsUse of solid acid catalysts or enzymatic catalysis in water beilstein-journals.orggoogle.com
Solvent Use Toluene, Acetonitrile (B52724), DMFWater, ethanol, ionic liquids, or solvent-free conditions researchgate.netrsc.org
Waste Generation Stoichiometric byproducts, catalyst wasteMinimal waste (catalyst is biodegradable and recyclable) astrazeneca.com

Exploration of New Reaction Spaces for Dioxinoindole Carbaldehyde Derivatives

The carbaldehyde group at the 8-position of the 2H,3H,6H- nih.govchemrxiv.orgdioxino[2,3-f]indole scaffold is a versatile functional handle for chemical modification, making it an excellent starting point for exploring new reaction spaces. ekb.eg This functional group can participate in a wide array of transformations, including condensations, reductive aminations, Wittig reactions, and multicomponent reactions (MCRs). Each of these pathways can be used to generate large and structurally diverse libraries of novel dioxinoindole derivatives.

For example, condensation with various amines, hydrazines, or semicarbazides can yield Schiff bases, hydrazones, and semicarbazones, respectively, which are themselves valuable chemical entities. csic.es MCRs, such as the Ugi or Passerini reactions, could be employed to introduce multiple points of diversity in a single, atom-economical step. Furthermore, the indole nitrogen provides another site for functionalization, such as N-alkylation or N-acylation, further expanding the accessible chemical space. ekb.eg The exploration of cross-coupling reactions, such as Suzuki or Sonogashira couplings on halogenated precursors to the target molecule, would also enable the synthesis of highly functionalized indole systems. nih.gov This systematic derivatization is crucial for tuning the properties of the core scaffold for specific applications.

Reaction TypeReagentsPotential Product Class
Knoevenagel Condensation Active methylene (B1212753) compounds (e.g., malononitrile)α,β-Unsaturated nitriles/esters
Reductive Amination Primary/secondary amines, reducing agent (e.g., NaBH(OAc)₃)Substituted aminomethyl-dioxinoindoles
Wittig Reaction Phosphonium (B103445) ylidesAlkenyl-dioxinoindoles
Ugi Multicomponent Reaction Amine, isocyanide, carboxylic acidComplex α-acylamino carboxamide derivatives
N-Alkylation Alkyl halide, baseN-substituted dioxinoindole carbaldehydes

Interdisciplinary Collaboration in Advanced Material Design and Chemical Biology (excluding human health)

The unique electronic and structural features of the 2H,3H,6H- nih.govchemrxiv.orgdioxino[2,3-f]indole-8-carbaldehyde scaffold make it a promising candidate for interdisciplinary research, particularly in materials science and chemical biology. Indole-based compounds are known to possess interesting photophysical properties and have been incorporated into organic semiconductors, fluorescent sensors, and dyes. The fusion of the electron-rich indole with a dioxin ring could modulate the electronic properties in novel ways, making its derivatives interesting targets for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In chemical biology, functionalized indoles serve as fluorescent probes to study biological processes in non-human systems (e.g., plants, microorganisms). The carbaldehyde group can be used to covalently link the dioxinoindole core to other molecules, creating probes for imaging or sensing applications. For instance, derivatives could be designed to interact with specific proteins or nucleic acids in bacteria or fungi, allowing for the study of antimicrobial resistance mechanisms. nih.gov The development of such tools requires close collaboration between synthetic organic chemists, who would design and create the molecules, materials scientists, who would characterize their physical properties and fabricate devices, and chemical biologists, who would evaluate their utility as probes in various biological systems.

Interdisciplinary FieldResearch GoalRole of Dioxinoindole DerivativesCollaborators
Materials Science Develop novel organic electronic materials.Serve as a core building block for organic semiconductors or emitters.Synthetic Chemists, Physicists, Materials Engineers
Chemical Biology Create fluorescent probes for microbial imaging.Act as a fluorophore that can be conjugated to targeting moieties.Organic Chemists, Microbiologists, Biochemists
Supramolecular Chemistry Design novel host-guest systems or molecular sensors.Function as a recognition unit for specific analytes (e.g., metal ions).Synthetic Chemists, Analytical Chemists
Agrochemical Science Investigate novel phytoalexin analogues for plant protection. nih.govMimic or interfere with natural plant defense signaling pathways.Organic Chemists, Plant Biologists, Pathologists

Q & A

Basic: What are the optimal synthetic routes for 2H,3H,6H-[1,4]dioxino[2,3-f]indole-8-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this heterocyclic aldehyde typically involves cyclization reactions using indole precursors and dioxane-forming reagents. For example, describes a green chemistry approach using deep eutectic solvents (e.g., K₂CO₃:glycerol) to synthesize analogous pyrazole derivatives under mild conditions (50–80°C). Reaction optimization can include varying solvents (DMF, dioxane), catalysts (Pd(PPh₃)₄ for cross-coupling), and purification via recrystallization (methanol/water mixtures). Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. and detail NMR chemical shifts (e.g., δ 8.77 ppm for aromatic protons) and HRMS data (e.g., m/z 537 [M+H]⁺) to verify molecular integrity. Purity assessment via HPLC (>96%) or GC (>98%) is recommended, as noted in for related indole aldehydes. Melting point analysis (e.g., 193–198°C for indole-3-carboxaldehyde) further confirms crystallinity .

Advanced: How do structural modifications at the indole or dioxane moieties influence the compound’s kinase inhibitory activity?

Methodological Answer:
highlights derivatives of similar dioxinoquinoline aldehydes as BCR-ABL kinase inhibitors. Modifications like sulfanyl acetamide substitutions (e.g., 2-(sulfanyl)acetamide derivatives) can enhance binding affinity. Structure-activity relationship (SAR) studies should involve enzymatic assays (IC₅₀ determination) and molecular docking to assess interactions with kinase active sites. For example, ’s structural modeling of EGFR mutations (e.g., T790M) demonstrates how steric hindrance impacts inhibitor efficacy .

Advanced: What strategies can resolve discrepancies in reported biological activities of derivatives, such as variations in IC₅₀ values across studies?

Methodological Answer:
Discrepancies may arise from differences in assay protocols (e.g., DPPH antioxidant testing vs. kinase inhibition assays). Standardizing conditions (e.g., Clinical and Laboratory Standards Institute guidelines for antimicrobial MIC/MBC testing in ) is critical. Replicating studies with controlled variables (concentration, solvent, cell lines) and meta-analysis of structural motifs (e.g., electron-withdrawing groups on the aldehyde) can clarify trends .

Basic: What green chemistry approaches have been applied in the synthesis of related heterocyclic aldehydes?

Methodological Answer:
Deep eutectic solvents (DES), such as K₂CO₃:glycerol, enable solvent-free, energy-efficient synthesis (). These systems reduce waste and improve atom economy compared to traditional methods. For example, DES-mediated cyclization of aldehydes with phenylhydrazine at 50°C achieved >85% yield for pyrazole derivatives. Solvent recycling and microwave-assisted heating could further enhance sustainability .

Advanced: How can computational modeling predict the reactivity of the aldehyde group in nucleophilic addition reactions?

Methodological Answer:
Density functional theory (DFT) calculations can map electron density and frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic attack sites. ’s carbazole derivatives used computational tools to optimize cross-coupling reactions. For 2H,3H,6H-dioxinoindole aldehydes, modeling the aldehyde’s electrophilicity (via Hammett constants) guides derivatization strategies for amide or hydrazone formation .

Advanced: What are the challenges in scaling up laboratory synthesis to pilot-scale production while maintaining purity?

Methodological Answer:
Scaling up requires addressing exothermic reactions, solvent volume, and purification efficiency. ’s use of Cs₂CO₃ in DMF at 155°C for aryl amine synthesis illustrates the need for controlled heating and inert atmospheres. Pilot-scale recrystallization (e.g., using ethanol/water gradients) and continuous flow reactors may improve yield and reduce impurities. Purity must be validated via HPLC at each scale-up stage .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:
Storage at –20°C in amber vials under argon prevents aldehyde oxidation and photodegradation, as recommended for indole-4-carboxaldehyde in . Lyophilization or desiccant use (e.g., silica gel) minimizes hydrolysis. Stability under varying pH and temperature should be tested via accelerated degradation studies .

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